N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide
CAS No.: 175203-26-6
Cat. No.: VC20925911
Molecular Formula: C8H9N5O3S2
Molecular Weight: 287.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175203-26-6 |
|---|---|
| Molecular Formula | C8H9N5O3S2 |
| Molecular Weight | 287.3 g/mol |
| IUPAC Name | N-(2-hydrazinyl-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
| Standard InChI | InChI=1S/C8H9N5O3S2/c9-11-7(14)4-10-18(15,16)6-3-1-2-5-8(6)13-17-12-5/h1-3,10H,4,9H2,(H,11,14) |
| Standard InChI Key | DLLYSGSUPSUOPT-UHFFFAOYSA-N |
| SMILES | C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(=O)NN |
| Canonical SMILES | C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(=O)NN |
Introduction
N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound belonging to the benzothiadiazole derivatives class. It is known for its diverse biological activities and is often utilized in medicinal chemistry for developing new therapeutic agents. This compound has a molecular formula of C8H9N5O3S2 and a molecular weight of approximately 287.32 g/mol .
Synthesis Methods
The synthesis typically involves reacting 2,1,3-benzothiadiazole-4-sulfonyl chloride with hydrazine derivatives under controlled conditions. The reaction is usually carried out in organic solvents like dichloromethane or acetonitrile at temperatures around 0-5°C to ensure stability.
Types of Reactions
N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions:
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Oxidation: Forms corresponding oxo derivatives.
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Reduction: Leads to the formation of hydrazine derivatives.
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Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reactions are typically carried out under mild conditions to prevent decomposition.
Antimicrobial Activity
Compounds with similar structures exhibit significant antimicrobial properties, particularly against bacterial strains. The sulfonamide group is effective due to its mechanism of inhibiting folic acid synthesis.
Anticancer Potential
Benzothiadiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival. Studies have shown promising results in reducing cell viability in cancer cell lines.
In Vitro Studies
In vitro assays have demonstrated potential against Mycobacterium tuberculosis, indicating strong anti-tubercular activity.
Chemistry and Biology
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Chemistry: Used as a building block for synthesizing complex organic molecules.
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Biology: Studied for its potential as an enzyme inhibitor and interactions with biological macromolecules.
Medicine and Industry
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Medicine: Shows promise in developing drugs for bacterial and fungal infections.
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Industry: Used in developing materials with specific properties like conductivity and fluorescence.
Comparison with Similar Compounds
Similar compounds include other benzothiadiazole derivatives such as 2,1,3-benzothiadiazole-4-sulfonamide and N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-carboxamide. The unique hydrazino and sulfonamide groups in N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide confer distinct chemical reactivity and biological activity.
Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Anticancer | Induction of apoptosis in cancer cells |
| Cytotoxicity | Dose-dependent cytotoxic effects observed |
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